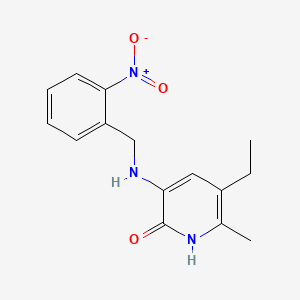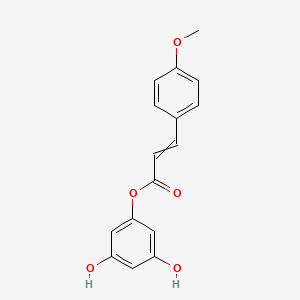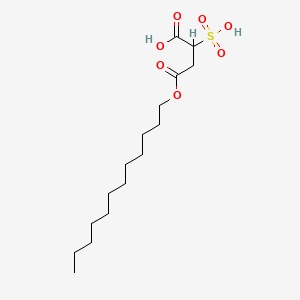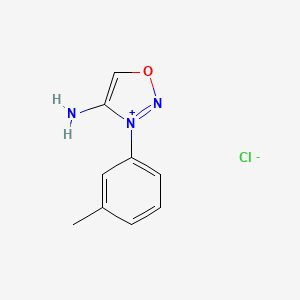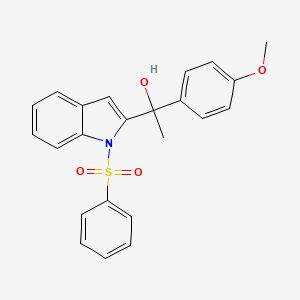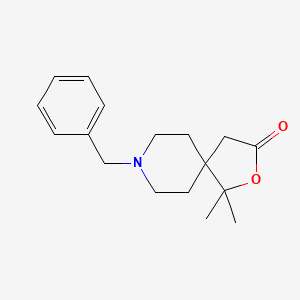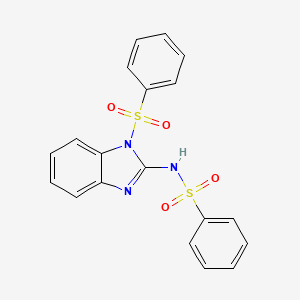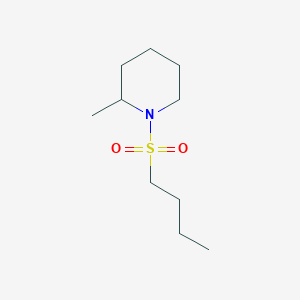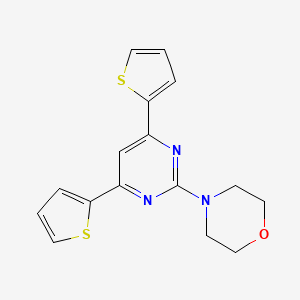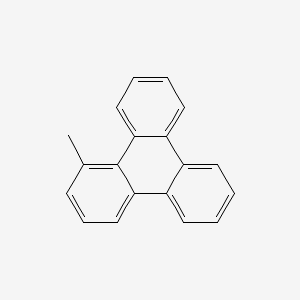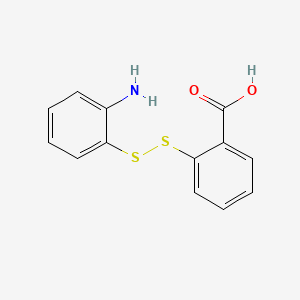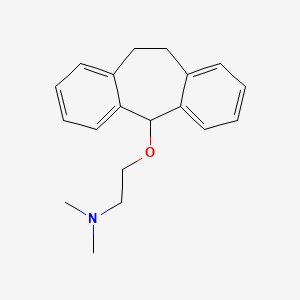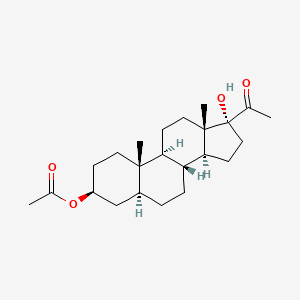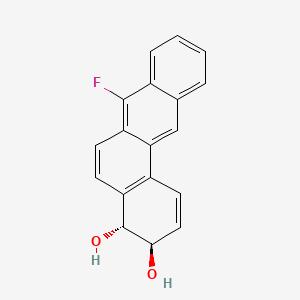
trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene: is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by the presence of two hydroxyl groups and a fluorine atom attached to a benz(a)anthracene framework. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with benz(a)anthracene.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Dihydroxylation: The dihydroxylation of the 3,4 positions is often carried out using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Hydrogenation: The final step involves the hydrogenation of the double bond between the 3 and 4 positions using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, reagents, and catalysts is also optimized to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the aromatic ring or the hydroxyl groups, leading to various hydrogenated products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions not occupied by the hydroxyl or fluorine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated benz(a)anthracene derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
科学研究应用
Chemistry
In chemistry, trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology
Biologically, this compound is investigated for its potential mutagenic and carcinogenic properties. It serves as a probe to understand the metabolic pathways involved in the bioactivation of polycyclic aromatic hydrocarbons.
Medicine
In medicine, research focuses on its potential as a chemotherapeutic agent. The compound’s ability to form DNA adducts makes it a candidate for studying mechanisms of action in cancer therapy.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.
作用机制
The mechanism of action of trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to the formation of DNA adducts. This interaction can result in mutagenesis and carcinogenesis. The primary molecular targets include cytochrome P450 enzymes and epoxide hydrolase, which facilitate the formation of dihydrodiol epoxides, the ultimate carcinogenic metabolites.
相似化合物的比较
Similar Compounds
- trans-3,4-Dihydroxy-3,4-dihydrobenzo(a)anthracene
- trans-5,6-Dihydroxy-5,6-dihydrobenzo(a)anthracene
- trans-8,9-Dihydroxy-8,9-dihydrobenzo(a)anthracene
Uniqueness
The presence of the fluorine atom in trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene distinguishes it from other similar compounds. This fluorine substitution can significantly alter the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can also influence the compound’s metabolic stability and its interaction with biological targets, making it a unique subject of study in various scientific fields.
属性
CAS 编号 |
89577-38-8 |
|---|---|
分子式 |
C18H13FO2 |
分子量 |
280.3 g/mol |
IUPAC 名称 |
(3R,4R)-7-fluoro-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H13FO2/c19-17-11-4-2-1-3-10(11)9-15-12-7-8-16(20)18(21)14(12)6-5-13(15)17/h1-9,16,18,20-21H/t16-,18-/m1/s1 |
InChI 键 |
AYSYSODSLPUONT-SJLPKXTDSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2F)[C@H]([C@@H](C=C4)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2F)C(C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


